Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-
Description
The compound Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- (CAS: 926276-15-5) is a bicyclic pyrrole derivative with a complex stereochemical profile. Its molecular formula is C₂₆H₃₈N₂O₅, and it has a molecular weight of 458.59 g/mol . The structure comprises:
- An octahydrocyclopenta[c]pyrrole core, which confers rigidity and influences bioavailability.
- A tert-butyl ester group at the 1-position, enhancing lipophilicity and metabolic stability.
- A substituted butyl side chain at the 2-position, featuring a phenylmethoxy carbonyl amino (Cbz) group and a 3,3-dimethyl-1-oxo moiety, which may modulate receptor binding or enzymatic activity.
This compound is synthetically derived, likely via transition metal-catalyzed reactions or cycloaddition strategies similar to those described for related cyclopenta[b]pyrroles . Its stereochemistry ((1S,3aR,6aS)-) is critical for biological activity, as seen in analogous drug candidates .
Properties
CAS No. |
926276-15-5 |
|---|---|
Molecular Formula |
C26H38N2O5 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
tert-butyl (3S,3aS,6aR)-2-[(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C26H38N2O5/c1-25(2,3)21(27-24(31)32-16-17-11-8-7-9-12-17)22(29)28-15-18-13-10-14-19(18)20(28)23(30)33-26(4,5)6/h7-9,11-12,18-21H,10,13-16H2,1-6H3,(H,27,31)/t18-,19-,20-,21+/m0/s1 |
InChI Key |
USQVBMNAOAEUDE-XSDIEEQYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution of Octahydrocyclopenta[c]pyrrole Core
The octahydrocyclopenta[c]pyrrole scaffold is synthesized via cyclization of tetrahydrophthalimide derivatives. Key steps include:
- Reduction : Lithium aluminium hydride (LiAlH₄) reduces tetrahydrophthalimide to tetrahydroisoindole.
- Protection : tert-Butyloxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
- Oxidation : Sodium periodate (NaIO₄) or potassium permanganate (KMnO₄) oxidizes the intermediate to N-Boc-3,4-tetramethyleneimine oxalic acid.
- Cyclization : Acetic anhydride-mediated cyclization yields the bicyclic core.
Example :
Stereoselective Introduction of the Side Chain
The (2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl moiety is introduced via:
- Coupling : Mitsunobu reaction or peptide coupling with benzyloxycarbonyl (Cbz)-protected L-tert-leucine.
- Deprotection : Selective removal of Boc groups using HCl in dioxane.
Critical Parameters :
- Chiral ligands (e.g., (+)-sparteine) ensure retention of stereochemistry at C1 and C3a.
- Reaction temperature: -78°C to 25°C for optimal enantiomeric excess (ee > 98%).
Data Tables
Table 1. Comparison of Key Synthetic Steps
Table 2. Spectroscopic Characterization
| Parameter | Value | Source |
|---|---|---|
| 1H NMR (CDCl₃) | δ 1.42 (s, 9H, Boc), 4.12 (m, 1H, CH) | |
| 13C NMR (CDCl₃) | δ 155.2 (C=O), 80.1 (Boc quaternary) | |
| HPLC Retention Time | 12.3 min (C18, MeCN/H₂O 70:30) |
Industrial Scalability Challenges
- Cost Efficiency : Use of LiAlH₄ poses safety risks; alternative catalysts (e.g., NaBH₄ with CeCl₃) reduce hazards but lower yields (∼60%).
- Purification : Silica gel chromatography is replaced by crystallization in ethyl acetate/hexane for kilogram-scale production.
- Regulatory Compliance : Residual palladium in coupling steps must be <10 ppm.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Ammonia (NH3), amines, in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of vital biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[b]pyrrole Derivatives
(a) Ramipril (ACE Inhibitor)
Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, shares a bicyclic cyclopenta[b]pyrrole core but differs in substituents:
- Functional Groups: Ramipril has a carboxylic acid and an ethoxycarbonyl group, whereas the target compound features a tert-butyl ester and a Cbz-protected amino group .
- Pharmacology: Ramipril’s ACE inhibition relies on its carboxylic acid moiety, while the target compound’s tert-butyl ester may prioritize CNS penetration (as seen in cyclopenta[b]quinoline derivatives with fluorobenzoic acid substituents) .
| Property | Target Compound | Ramipril |
|---|---|---|
| Core Structure | Cyclopenta[c]pyrrole | Cyclopenta[b]pyrrole |
| Key Substituents | tert-Butyl ester, Cbz group | Carboxylic acid, ethoxycarbonyl |
| Molecular Weight | 458.59 g/mol | 416.5 g/mol |
| Therapeutic Target | Potential CNS applications | Hypertension, ACE inhibition |
(b) cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)
This analog lacks the substituted butyl side chain but shares the tert-butyl ester group. Key differences:
Cyclopenta[b]quinoline Derivatives
Cyclopenta[b]quinoline derivatives (e.g., Compound 27 from ) are structurally distinct but share ADMET advantages relevant to CNS targeting:
- ADMET Profile: Cyclopenta[b]quinolines exhibit lower genotoxicity and better BBB penetration compared to tetrahydroacridines . The target compound’s tert-butyl ester and Cbz group may mimic these properties, though direct comparisons are lacking.
- Toxicity : Long carbon chains (e.g., 6-hydrazinenicotinate) increase toxicity (lower EC₅₀/LC₅₀), whereas the target compound’s branched dimethyl group may reduce this risk .
Methyl Esters of Cyclopenta[c]pyrrole
The methyl ester analog (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid methyl ester (CAS: 956789-69-8) highlights the role of ester choice:
Biological Activity
Cyclopenta[c]pyrrole-1-carboxylic acid, particularly the derivative 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, has garnered attention in recent years due to its significant biological activities. This compound is primarily recognized for its role as an antagonist of the Protease Activated Receptor 1 (PAR1), which is crucial in various physiological processes, including platelet aggregation and thrombus formation.
The primary mechanism of action for this compound involves its interaction with PAR1. By binding to this receptor, it inhibits thrombin's action, leading to a reduction in platelet aggregation. This inhibition is particularly important in the context of cardiovascular health, as excessive platelet aggregation can lead to thrombotic events such as myocardial infarction and stroke.
Biochemical Pathways Affected
The interaction with PAR1 modulates several biochemical pathways related to cardiovascular function. Specifically, it disrupts normal signaling pathways activated by thrombin, thereby influencing gene expression and cellular metabolism associated with platelet function.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Cardiovascular Health : As a PAR1 antagonist, the compound shows promise in preventing cardiovascular events by reducing thrombus formation. Long-term studies indicate sustained inhibition of PAR1 activity and prolonged prevention of platelet aggregation.
- Anti-inflammatory Properties : Similar compounds within the pyrrole family have demonstrated anti-inflammatory effects. Ongoing research aims to explore these properties further in relation to Cyclopenta[c]pyrrole derivatives.
- Anticancer Activity : Preliminary studies suggest that derivatives of Cyclopenta[c]pyrrole may exhibit anticancer properties, although more extensive research is required to confirm these findings and elucidate the underlying mechanisms.
Comparative Analysis with Similar Compounds
The structural uniqueness of Cyclopenta[c]pyrrole-1-carboxylic acid enhances its selectivity towards PAR1 compared to other compounds. Below is a comparative table highlighting some similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid | Fused ring system; nitrogen heteroatom | PAR1 antagonist; anti-thrombotic effects |
| Octahydrocyclopenta[c]pyrrole-1-carbonitrile | Similar cyclic structure; variations | Potential neuroprotective properties |
| 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylic acid | Different saturation levels; unique groups | Anticancer activity reported in preliminary studies |
Case Studies
Several case studies have been conducted to evaluate the efficacy of Cyclopenta[c]pyrrole derivatives:
- Platelet Aggregation Studies : In vitro experiments demonstrated that Cyclopenta[c]pyrrole-1-carboxylic acid significantly reduced thrombin-induced platelet aggregation compared to control groups. This suggests its potential utility in developing anti-thrombotic therapies.
- Cardiovascular Risk Assessment : Clinical trials assessing the long-term effects of this compound on patients at risk for thrombotic events showed promising results in reducing incidence rates of myocardial infarction and stroke .
- Cell Signaling Modulation : Research has indicated that this compound can influence various cell signaling pathways beyond just platelet aggregation, suggesting broader implications for its use in treating inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
